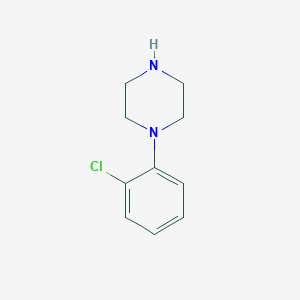![molecular formula C8H13NO3 B141501 [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate CAS No. 127127-62-2](/img/structure/B141501.png)
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate, also known as proline ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various applications, including drug discovery, catalysis, and material science. In
Aplicaciones Científicas De Investigación
Proline ester has shown significant potential in various scientific research applications. One of the most promising applications is in drug discovery. Proline ester has been found to exhibit potent antiviral, antibacterial, and anticancer activity. This compound has also been used as a chiral auxiliary in asymmetric synthesis, which is a critical step in the production of many pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Proline ester has also been found to inhibit the replication of viruses by interfering with their ability to bind to host cells.
Efectos Bioquímicos Y Fisiológicos
Proline ester has been shown to have a variety of biochemical and physiological effects. Studies have found that this compound can reduce inflammation, improve wound healing, and enhance immune function. Proline ester has also been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is its ease of synthesis. This compound can be synthesized in large quantities, making it suitable for industrial applications. However, one limitation of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is its relatively low solubility in water, which may make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the scientific research of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester. One potential direction is the development of new drugs based on this compound. Proline ester has shown promising results in the treatment of various diseases, and further research may lead to the discovery of new therapeutic agents. Another future direction is the exploration of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester's catalytic properties. This compound has been used as a chiral auxiliary in asymmetric synthesis, and further research may lead to the development of new and more efficient catalytic systems.
Conclusion:
In conclusion, [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is a promising compound that has shown significant potential in various scientific research applications. This compound has been found to exhibit potent antiviral, antibacterial, and anticancer activity, and has also been used as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the mechanism of action of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester and to explore its potential in drug discovery, catalysis, and material science.
Métodos De Síntesis
The synthesis of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester involves the reaction between [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate and acetic anhydride in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The synthesis method is relatively simple and can be easily scaled up for industrial applications.
Propiedades
Número CAS |
127127-62-2 |
|---|---|
Nombre del producto |
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8+/m0/s1 |
Clave InChI |
HPSUIEBVDOKXPY-POYBYMJQSA-N |
SMILES isomérico |
CC(C)[C@@H]1[C@H](NC1=O)OC(=O)C |
SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
SMILES canónico |
CC(C)C1C(NC1=O)OC(=O)C |
Sinónimos |
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)
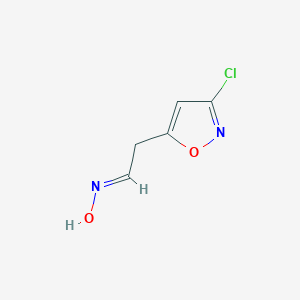
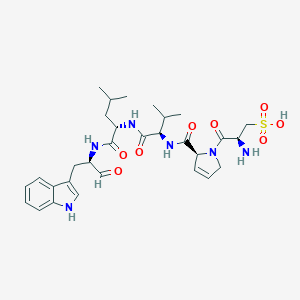
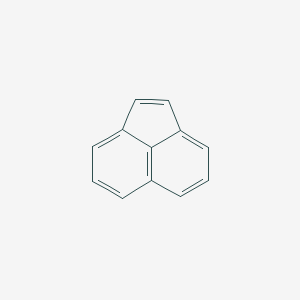
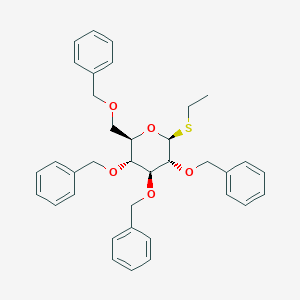
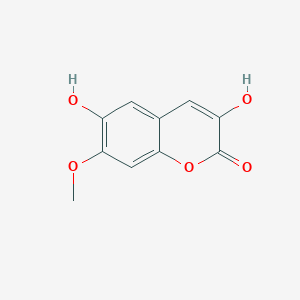
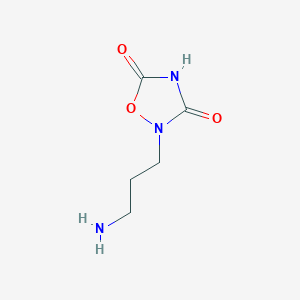
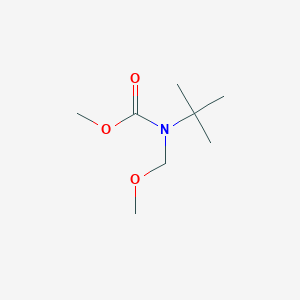
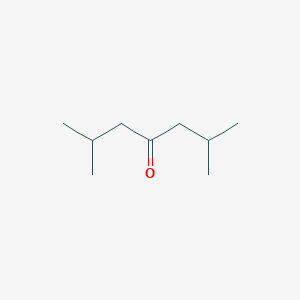
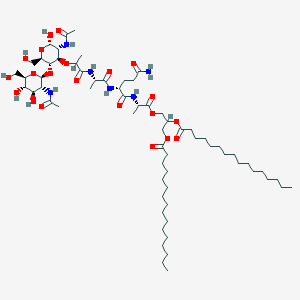
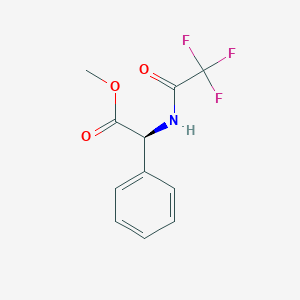
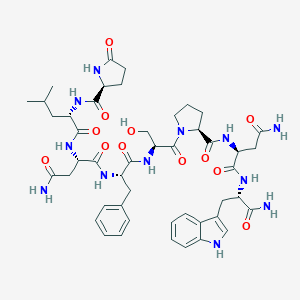
![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)
